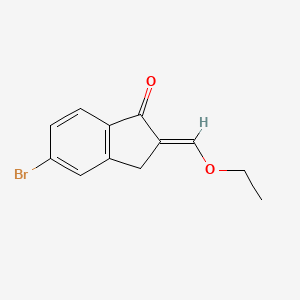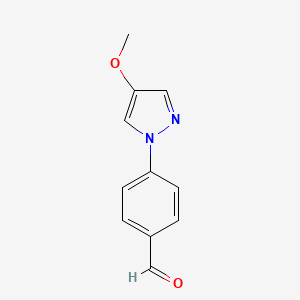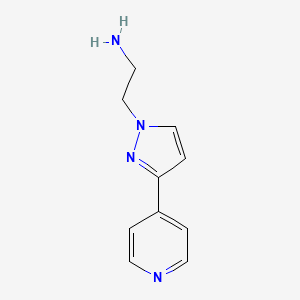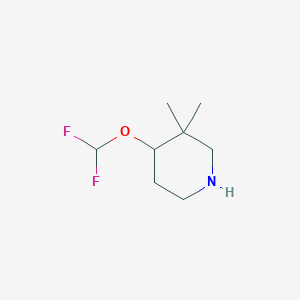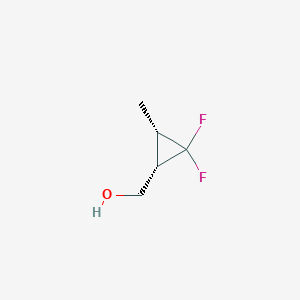
((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol: is a cyclopropyl derivative characterized by the presence of two fluorine atoms and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and hydroxylation steps One common method involves the reaction of a suitable alkene with a difluorocarbene source to introduce the difluorocyclopropyl moiety
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product.
化学反応の分析
Types of Reactions: ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Biology: In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or other therapeutic agents.
Industry: In industrial applications, ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol can be used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism by which ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with target molecules.
類似化合物との比較
- (1S,3S)-2,2-Difluorocyclopropylmethanol
- (1S,3S)-3-Methylcyclopropylmethanol
- (1S,3S)-2,2-Difluoro-3-ethylcyclopropylmethanol
Uniqueness: ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is unique due to the combination of its difluorocyclopropyl moiety and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H8F2O |
|---|---|
分子量 |
122.11 g/mol |
IUPAC名 |
[(1S,3S)-2,2-difluoro-3-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4+/m0/s1 |
InChIキー |
VSFCACSLFLWHTL-IUYQGCFVSA-N |
異性体SMILES |
C[C@H]1[C@H](C1(F)F)CO |
正規SMILES |
CC1C(C1(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


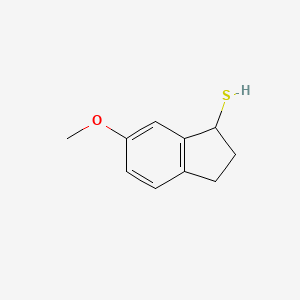
![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
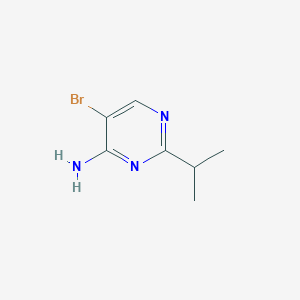
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)
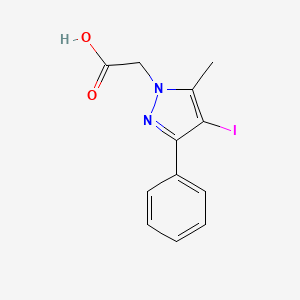

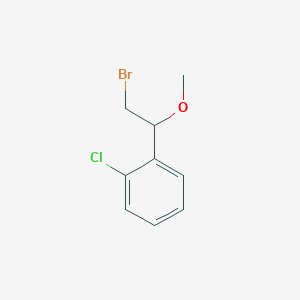
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)
